
D609
Overview
Description
Tricyclodecan-9-yl xanthogenate, commonly referred to as D609, is a synthetic tricyclic compound featuring a xanthate group. This compound is known for its diverse pharmacological properties, including antioxidant, antiapoptotic, anticholinergic, antitumor, anti-inflammatory, antiviral, antiproliferative, and neuroprotective activities . The compound’s mechanism of action is primarily attributed to its ability to competitively inhibit phosphatidylcholine-specific phospholipase C and sphingomyelin synthase .
Preparation Methods
The synthesis of tricyclodecan-9-yl xanthogenate involves the reaction of tricyclodecan-9-yl alcohol with carbon disulfide in the presence of a base, followed by the addition of an alkylating agent . The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
Industrial production methods for tricyclodecan-9-yl xanthogenate are similar but optimized for large-scale synthesis. These methods may involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Tricyclodecan-9-yl xanthogenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the xanthate group to thiol derivatives.
Substitution: The xanthate group can be substituted with other nucleophiles, such as amines or alcohols.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran, ethanol
Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives .
Scientific Research Applications
Pharmacological Properties
D609 exhibits a range of biological activities, including:
- Antioxidant
- Anti-inflammatory
- Neuroprotective
- Antitumor
- Antiviral
- Anti-proliferative
These properties make this compound a candidate for various therapeutic applications, particularly in neurodegenerative diseases and cancer .
Neuroprotection
This compound has shown promise in protecting neural progenitor cells from oxidative stress. A study indicated that this compound reduced ATP content in these cells, suggesting it may inhibit metabolic activity while maintaining cellular viability . The compound was also effective in preventing sodium iodate-induced oxidative cell death in retinal pigmented epithelial cells, indicating potential applications in age-related macular degeneration .
Cancer Research
The anti-proliferative effects of this compound have been investigated in various cancer models. It has been shown to inhibit cell growth and induce differentiation in cancer cell lines by modulating lipid signaling pathways . For instance, this compound's ability to inhibit sphingomyelin synthase correlates with its potential to reduce amyloid-beta peptide levels, which is relevant in Alzheimer's disease research .
Cardiovascular Research
This compound has been studied for its effects on cardiovascular health, particularly its role in inhibiting the progression of atheroma and reducing endothelial inflammation. In vivo studies demonstrated that this compound treatment led to decreased expression of adhesion molecules associated with atherosclerosis progression .
Data Table: Summary of this compound Applications
Case Study 1: Neuroprotection in Stroke Models
In a controlled study, this compound was administered to animal models following induced stroke. Results showed significant neuroprotection characterized by reduced neuronal death and improved functional recovery compared to control groups.
Case Study 2: Cancer Cell Line Studies
A series of experiments on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation at concentrations as low as 10 µM. The compound's mechanism involved the downregulation of pro-survival signaling pathways.
Mechanism of Action
The mechanism of action of tricyclodecan-9-yl xanthogenate involves the competitive inhibition of phosphatidylcholine-specific phospholipase C and sphingomyelin synthase . This inhibition affects secondary messengers with a lipidic nature, such as 1,2-diacylglycerol and ceramide . The compound also acts as a pro-inflammatory cytokine antagonist and diminishes amyloid-beta-stimulated toxicity . Additionally, tricyclodecan-9-yl xanthogenate may act as a potential chelator of zinc ions, thereby blocking the enzymatic activity of phosphatidylcholine-specific phospholipase C .
Comparison with Similar Compounds
Tricyclodecan-9-yl xanthogenate is unique in its ability to inhibit both phosphatidylcholine-specific phospholipase C and sphingomyelin synthase . Similar compounds include:
Tricyclodecan-9-yl thiol: Shares structural similarities but lacks the xanthate group.
Tricyclodecan-9-yl sulfoxide: An oxidized derivative with different pharmacological properties.
Tricyclodecan-9-yl sulfone: Another oxidized derivative with distinct biological activities.
These compounds differ in their chemical reactivity and biological effects, highlighting the uniqueness of tricyclodecan-9-yl xanthogenate in scientific research and therapeutic applications .
Biological Activity
D609, also known as Tricyclodecan-9-yl xanthogenate, is a synthetic compound that has garnered significant attention in biomedical research due to its diverse biological activities. Over the past three decades, studies have documented its roles in various pharmacological contexts, including antioxidant, antiapoptotic, anticholinergic, anti-tumor, anti-inflammatory, anti-viral, and neuroprotective activities. The compound primarily functions through the inhibition of specific phospholipases and other enzymatic pathways, which are critical for cell signaling and metabolism.
The primary mechanism of action for this compound involves its competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS). This inhibition affects secondary messengers such as 1,2-diacylglycerol (DAG) and ceramide, which are pivotal in regulating cellular processes including proliferation, differentiation, and apoptosis.
Key Mechanisms:
- Inhibition of PC-PLC : this compound inhibits PC-PLC activity by chelating Zn, which is essential for the enzyme's function. This leads to a reduction in pro-inflammatory cytokine activity and cellular toxicity induced by amyloid-beta (Aβ) peptides associated with Alzheimer's disease .
- Regulation of Lipid Metabolism : this compound influences phospholipid metabolism by inhibiting the synthesis pathways that involve phosphatidylcholine and sphingomyelin. This action has implications for neuroprotection and reducing atherosclerotic plaque formation .
- Antioxidant Properties : The compound exhibits antioxidant effects that protect against oxidative stress-induced cellular damage .
Biological Activities
This compound has been studied extensively for its various biological activities. Below is a summary of its key effects:
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental settings:
- Neuroprotection in Ischemic Models : In a study involving PC12 cells subjected to oxygen-glucose deprivation (OGD), this compound was shown to significantly improve cell viability by restoring levels of critical phospholipids and reducing markers of apoptosis such as cytochrome c release and PARP cleavage .
- Cancer Research : Research indicated that this compound effectively inhibited the growth of various cancer cell lines by disrupting lipid metabolism pathways crucial for tumor progression .
- Cardiovascular Studies : this compound demonstrated potential in reducing atherosclerotic plaque formation in animal models, suggesting its role in cardiovascular health through lipid regulation .
Properties
IUPAC Name |
potassium;8-tricyclo[5.2.1.02,6]decanyloxymethanedithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS2.K/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8;/h6-10H,1-5H2,(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGULCCCBGBDZKQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3OC(=S)[S-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15KOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83373-60-8 | |
Record name | Tricyclodecane-9-yl-xanthogenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083373608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium O-(octahydro-4,7-methano-1H-inden-5-yl) dithiocarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.051 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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